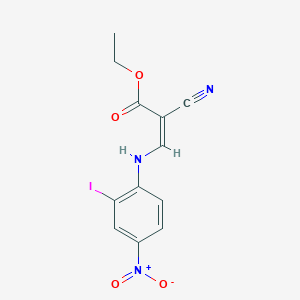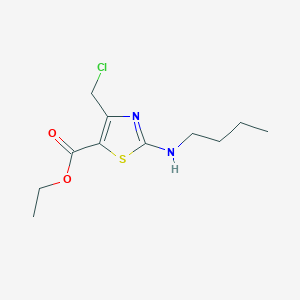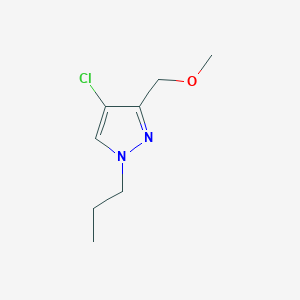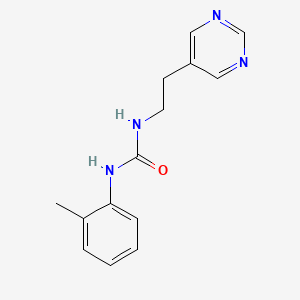![molecular formula C18H20N4O2S2 B2641650 1-pentyl-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 848060-01-5](/img/structure/B2641650.png)
1-pentyl-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-pentyl-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline, commonly known as PTIQ, is a synthetic compound that belongs to the class of quinoxaline derivatives. PTIQ has gained significant attention in the scientific community due to its potential as a therapeutic agent for various medical conditions.
Applications De Recherche Scientifique
Novel Quinoxalinediones and AMPA Receptor Activity
Quinoxalinediones, including compounds with imidazolyl substituents, have been synthesized and evaluated for their inhibitory activity on AMPA receptors in the brain. The study demonstrated that specific modifications in the quinoxalinedione structure could enhance selectivity and potency for AMPA receptors, suggesting potential applications in neurological research and therapy (Ohmori et al., 1994).
Synthesis and Anticancer Evaluation of Thiophene-Quinoline Derivatives
A series of thiophene-quinoline derivatives was synthesized and evaluated for their anticancer activity. The compounds showed potent and selective cytotoxic effects against various human cancer cell lines, highlighting their potential in cancer research and treatment (Othman et al., 2019).
Fluorescence Properties of Imidazoquinoxalines
The fluorescence characteristics of imidazoquinoxaline derivatives were explored, revealing that specific substituents could significantly affect their fluorescence properties. This research indicates potential applications of these compounds in developing fluorescence-based assays and sensors (Patinote et al., 2017).
Corrosion Inhibition by Quinoxaline Derivatives
Quinoxaline derivatives were studied for their corrosion inhibition capabilities on mild steel in acidic environments. The findings suggest these compounds as effective corrosion inhibitors, which could be beneficial in material science and engineering applications to enhance the longevity and durability of metal structures (Saraswat & Yadav, 2020).
Synthetic Approaches and Chemical Reactivity
Various synthetic methods have been developed for quinoxaline and imidazoquinoxaline derivatives, demonstrating the versatility of these compounds in organic synthesis. These studies provide valuable insights into the reactivity and potential applications of these compounds in medicinal chemistry and material science (Aleksandrov et al., 2020).
Mécanisme D'action
Target of Action
Quinoxaline derivatives have been known to interact with various enzymes, kinases, and receptors .
Mode of Action
It’s known that quinoxaline derivatives can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoxaline derivatives are known to influence a variety of biological functions, suggesting they may affect multiple pathways .
Result of Action
Quinoxaline derivatives have been associated with a wide range of pharmacological properties, indicating that they may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
1-pentyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c1-2-3-6-11-21-13-22(26(23,24)16-10-7-12-25-16)18-17(21)19-14-8-4-5-9-15(14)20-18/h4-5,7-10,12H,2-3,6,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMZMCCQWPREAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CN(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Chlorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2641570.png)



![3-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2641577.png)

![5-((3,4-Difluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2641579.png)
![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2641580.png)
![1-[2-(4-Hydroxy-4-methyloxan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2641585.png)
![N-benzyl-1-[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2641586.png)

![1-(4-{[(4-Methoxybenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone](/img/structure/B2641589.png)
![2-Methyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione](/img/structure/B2641590.png)